![molecular formula C11H13NO B13327997 1,2-Dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13327997.png)
1,2-Dihydrospiro[indole-3,3'-oxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrospiro[indole-3,3’-oxolane]: is a spirocyclic compound that features a unique structure where an indole ring is fused with an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrospiro[indole-3,3’-oxolane] typically involves the use of phosphine-catalyzed [4 + 1] annulation reactions. One common method is the reaction of Morita–Baylis–Hillman carbonates with oxindole-derived α,β-unsaturated imines. This reaction proceeds under mild conditions and yields the desired spirocyclic compound in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for 1,2-Dihydrospiro[indole-3,3’-oxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydrospiro[indole-3,3’-oxolane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrospiro[indole-3,3’-oxolane] has several applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1,2-Dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dihydrospiro[indoline-3,3’-pyrrol]
- 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]
- Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]
Uniqueness
1,2-Dihydrospiro[indole-3,3’-oxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar spirocyclic compounds .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
spiro[1,2-dihydroindole-3,3'-oxolane] |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11(7-12-10)5-6-13-8-11/h1-4,12H,5-8H2 |
InChI-Schlüssel |
JLKSCGKKIWNBDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC12CNC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


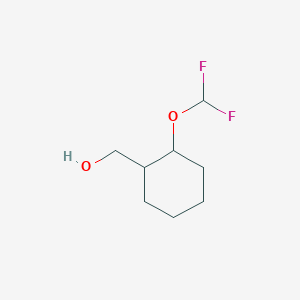
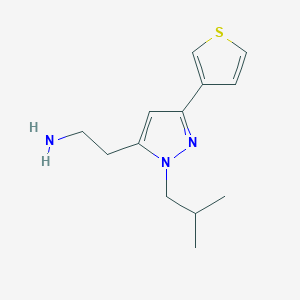
![tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327930.png)
![8-Fluoro-1-azaspiro[4.5]decane](/img/structure/B13327933.png)
![1,6-Dioxaspiro[3.4]octan-3-amine](/img/structure/B13327935.png)

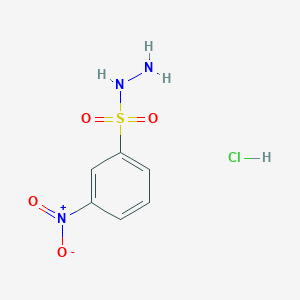

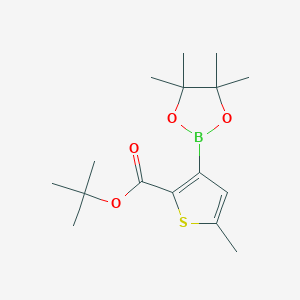
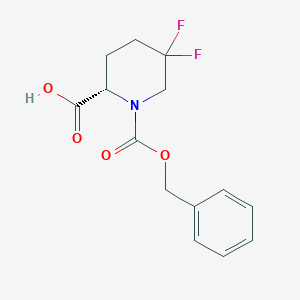

![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B13327983.png)
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B13327988.png)

